molecular formula C18H16ClN3O3 B2890321 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide CAS No. 892474-00-9

2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide

Cat. No.: B2890321
CAS No.: 892474-00-9
M. Wt: 357.79
InChI Key: AUVHCYNJZCAAPI-UHFFFAOYSA-N
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Description

2-Chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound characterized by its indole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethylformamide (DMF) can be employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new pharmaceuticals.

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The indole ring can bind to receptors or enzymes, while the nitro group can participate in redox reactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Chloro-N-(phenylmethyl)-5-nitrobenzamide: Similar structure but lacks the indole ring.

  • 2-Chloro-N-(benzyl)-5-nitrobenzamide: Similar to the above but with a different substituent on the benzamide.

  • 2-Chloro-N-(indolylmethyl)-5-nitrobenzamide: Similar but with a different indole substitution pattern.

Uniqueness: The presence of the 1,2-dimethyl group on the indole ring and the specific placement of the nitro group on the benzamide moiety make this compound unique

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Properties

IUPAC Name

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-7-13-8-12(3-6-17(13)21(11)2)10-20-18(23)15-9-14(22(24)25)4-5-16(15)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHCYNJZCAAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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